N-Benzo[1,3]dioxol-5-yl-succinamic acid
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Overview
Description
N-Benzo[1,3]dioxol-5-yl-succinamic acid is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a benzo[1,3]dioxole moiety, which is a common structural motif in various biologically active molecules .
Mechanism of Action
Target of Action
Related compounds with a 1,3-benzodioxole moiety have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It’s worth noting that compounds with a 1,3-benzodioxole moiety have been associated with various mechanisms of action, including modulation of microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Related compounds have been shown to impact pathways associated with cell cycle regulation and apoptosis .
Result of Action
Related compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-succinamic acid typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with succinamic acid under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being stirred at room temperature for several hours until a white precipitate forms . The precipitate is then filtered and purified to obtain the final product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-succinamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and various substituted benzo[1,3]dioxole derivatives .
Scientific Research Applications
N-Benzo[1,3]dioxol-5-yl-succinamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[1,3]dioxole moiety and have been studied for their anticancer properties.
Benzo[1,3]dioxole-5-carbaldehyde: A precursor in the synthesis of N-Benzo[1,3]dioxol-5-yl-succinamic acid.
Uniqueness
This compound is unique due to its specific structural features and its ability to interact with biological targets in a way that induces cell cycle arrest and apoptosis . This makes it a valuable compound in cancer research and other scientific applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-10(3-4-11(14)15)12-7-1-2-8-9(5-7)17-6-16-8/h1-2,5H,3-4,6H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRKAGGCXDQMTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354881 |
Source
|
Record name | N-Benzo[1,3]dioxol-5-yl-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313393-56-5 |
Source
|
Record name | N-Benzo[1,3]dioxol-5-yl-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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